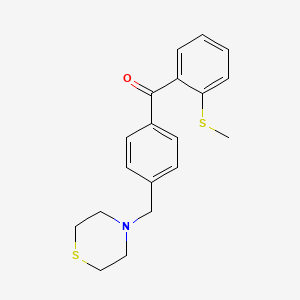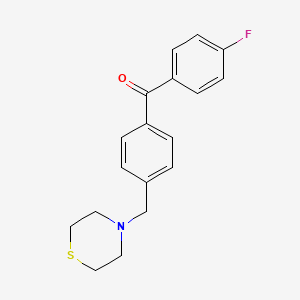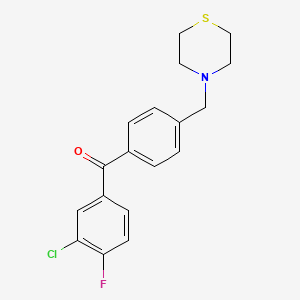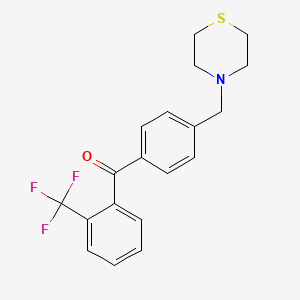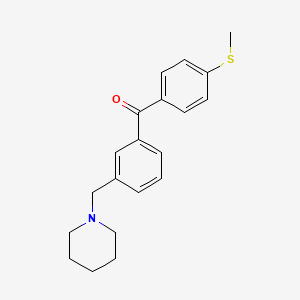
3-Piperidinomethyl-4'-thiomethylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Piperidinomethyl-4'-thiomethylbenzophenone (3PMTMBP) is a synthetic compound that has been used in a variety of scientific research applications. It is a benzophenone derivative that has been found to be a useful tool in the synthesis of organic compounds, as well as the study of biochemical and physiological processes.
Applications De Recherche Scientifique
1. Histamine H3 Receptor Ligands
Compounds derived from piperidine, similar to 3-Piperidinomethyl-4'-thiomethylbenzophenone, have been synthesized as histamine H3 receptor ligands. These compounds display strong affinities for the histamine H3 receptor and are considered potential tools for understanding the binding site on this receptor (Amon et al., 2007).
2. Selective Estrogen Receptor Modulators
Research indicates that similar piperidine derivatives play a role in the development of selective estrogen receptor modulators (SERMs). These compounds possess estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in breast and uterine tissues (Palkowitz et al., 1997).
3. Antagonistic Properties
4-phenoxypiperidines, which are structurally related to 3-Piperidinomethyl-4'-thiomethylbenzophenone, have been identified as potent histamine H3 antagonists. These compounds have shown efficacy in animal models related to wakefulness (Dvorak et al., 2005).
4. Gastric Acid Antisecretory Activity
Compounds featuring a piperidinomethylphenoxy group have been investigated for their antisecretory activity against histamine-induced gastric acid secretion, showcasing their potential in antiulcer applications (Ueda et al., 1991).
5. Antimicrobial Activity
A series of thiazolo-triazolo-pyridine derivatives with substituted phenyl(piperidin-1-yl)methyl groups, similar to 3-Piperidinomethyl-4'-thiomethylbenzophenone, have been synthesized and shown to exhibit significant antimicrobial activity against various microorganisms (Suresh et al., 2016).
6. σ Receptor Binding
Research on 4-methoxyphenyl 4-(3,4,5-trimethoxybenzyl)-1-piperazine acetate monofumarate monohydrate, a molecule with a piperidine-like structure, has revealed selective inhibition of σ receptor binding in guinea-pig brain, indicating potential applications in neuropharmacology (Harada et al., 1994).
7. Antiproliferative Activity
A novel compound prepared from piperidin-1-yl benzo[d]isoxazole showed antiproliferative activity, providing insight into the potential cancer therapeutic applications of compounds related to 3-Piperidinomethyl-4'-thiomethylbenzophenone (Prasad et al., 2018).
8. CETP Inhibition and HDL-C Elevation
Studies on 2-arylbenzoxazoles, which include a piperidinyloxy moiety, have identified them as inhibitors of cholesteryl ester transfer protein function, showing efficacy in raising serum high-density lipoprotein cholesterol levels in transgenic mice (Kallashi et al., 2011).
Propriétés
IUPAC Name |
(4-methylsulfanylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NOS/c1-23-19-10-8-17(9-11-19)20(22)18-7-5-6-16(14-18)15-21-12-3-2-4-13-21/h5-11,14H,2-4,12-13,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQVZBJIDXUBSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643135 |
Source


|
| Record name | [4-(Methylsulfanyl)phenyl]{3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidinomethyl-4'-thiomethylbenzophenone | |
CAS RN |
898792-87-5 |
Source


|
| Record name | [4-(Methylsulfanyl)phenyl]{3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325573.png)
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1325574.png)
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1325575.png)
![4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1325576.png)
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluoromethylbenzophenone](/img/structure/B1325579.png)
![4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1325580.png)
![3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone](/img/structure/B1325582.png)
![4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1325583.png)
![2,4-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325584.png)
![3,4-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325585.png)
